molecular formula C14H11N3O B5823641 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No. B5823641
M. Wt: 237.26 g/mol
InChI Key: IMPVBOKJXFKFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is not fully understood. However, studies have suggested that this compound may exert its anticancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine can modulate various biochemical and physiological processes in cells. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine in lab experiments is its high potency and selectivity towards specific enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one limitation is that the compound may exhibit cytotoxicity towards normal cells at high concentrations, which can affect the interpretation of experimental results.

Future Directions

1. Develop new derivatives of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine with improved selectivity and potency towards specific enzymes and signaling pathways.
2. Investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.
3. Study the pharmacokinetics and pharmacodynamics of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine in animal models to evaluate its safety and efficacy.
4. Explore the use of this compound in the development of new materials with unique properties, such as polymers and supramolecular structures.

Synthesis Methods

The synthesis of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine can be achieved through various methods, including the reaction of 2-chloro-5-(4-methylphenyl)-1,3,4-oxadiazole with pyridine in the presence of a base. Another method involves the reaction of 2-amino-5-(4-methylphenyl)-1,3,4-oxadiazole with pyridine carboxaldehyde in the presence of a catalyst.

Scientific Research Applications

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry. Researchers have shown that this compound exhibits potent anti-inflammatory and anticancer activities. Moreover, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

2-(4-methylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-2-4-11(5-3-10)13-16-17-14(18-13)12-6-8-15-9-7-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPVBOKJXFKFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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